2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Description
2-[(2R,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]acetic acid (CAS: 110954-19-3) is a diketopiperazine derivative with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol. It features a 3,6-dioxopiperazine core substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is stereochemically defined by its (2R,5S) configuration, which influences its physicochemical properties and biological interactions . It is primarily utilized as a reference standard in pharmaceutical analysis, particularly in the context of aspartame-related impurities and degradation products .
Properties
IUPAC Name |
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid (CAS No. 676363-90-9) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H10N2O4
- Molecular Weight : 186.17 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities attributed to its structural characteristics. The piperazine ring and dioxo groups are known to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing central nervous system (CNS) activity.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effectiveness of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
-
CNS Activity :
- Research involving animal models demonstrated that administration of this compound led to altered behavior patterns consistent with anxiolytic effects. Further pharmacological profiling is necessary to elucidate the specific receptor interactions involved.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics revealed that the compound has a moderate bioavailability profile when administered orally, which could be optimized through formulation adjustments.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, along with its derivatives. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to enhance yield and purity, including modifications to reaction conditions and catalysts.
- Biological Assays : In vitro assays have been employed to assess the biological activity of the compound against a range of cell lines and microbial strains.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structural resemblance to known pharmacophores allows it to interact with biological targets effectively.
Case Study : In a study investigating the inhibition of specific enzymes involved in metabolic pathways, 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid demonstrated promising inhibitory activity against certain proteases, suggesting its potential as a lead compound for drug development.
Neuroscience
Research has indicated that derivatives of this compound may influence neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders.
Case Study : A recent experiment assessed the effects of this compound on neuroprotective pathways in vitro. Results indicated that it could enhance neuronal survival under oxidative stress conditions, highlighting its potential role in neuroprotection.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protease A | Competitive | 15 | |
| Kinase B | Non-competitive | 30 | |
| Phosphatase C | Mixed | 25 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available piperazine derivatives. Researchers have explored various modifications to enhance its biological activity and selectivity.
Derivative Exploration : Modifications at the acetic acid moiety have led to derivatives with improved pharmacological profiles. For instance, introducing halogen atoms has been shown to increase binding affinity for specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid can be compared to related diketopiperazine derivatives, as outlined below:
Structural Analogues
Key Differences and Implications
Substituent Effects :
- Methyl vs. Benzyl : The target compound’s 5-methyl group reduces steric hindrance compared to the benzyl group in CAS 5262-10-2, likely improving solubility and metabolic stability .
- Acetic Acid vs. Acetamide : The acetamide derivative (CAS 88206-98-8) lacks the carboxylic acid moiety, altering its acidity and interaction with biological targets (e.g., enzymes or receptors) .
Physicochemical Properties: Acidity: The carboxymethyl-substituted analogue (CAS 6560-37-8) has two carboxylic acid groups, significantly lowering its pKa compared to the target compound .
Biological Relevance :
- Aspartame Degradation : Both the target compound and CAS 5262-10-2 are linked to aspartame degradation but differ in impurity profiles due to substituent stability under hydrolytic conditions .
- Drug Design : Pomalidomide derivatives (e.g., C₁₉H₂₀N₄O₆) demonstrate how extended piperazine frameworks enhance pharmacological activity, contrasting with the simpler target compound .
Preparation Methods
Synthesis of the Piperazine-2,5-dione Core
- The diketopiperazine (piperazine-2,5-dione) core is prepared by cyclization of dipeptides or amino acid derivatives under dehydrating conditions.
- For the (2R,5S) stereochemistry, the starting amino acids are chosen with appropriate chirality, often L- or D-forms, to ensure stereochemical fidelity during cyclization.
- Cyclization can be promoted by heating or using coupling reagents that facilitate intramolecular amide bond formation.
Attachment of the Acetic Acid Side Chain
- The acetic acid moiety is introduced at the 2-position of the piperazine ring, often via nucleophilic substitution or amidation reactions.
- A common approach involves the use of a protected glycine or glycine equivalent, which after coupling and deprotection yields the acetic acid functionality.
- Protecting groups such as tert-butoxycarbonyl (Boc) or trityl groups are employed to protect amine or thiol functionalities during synthesis and removed in later steps.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chiral amino acid derivatives | Starting from L-alanine and glycine derivatives | Ensures stereochemical control |
| 2 | Formation of dipeptide intermediate | Peptide coupling reagents (e.g., EDC, DCC) | Activation of carboxyl group for amide bond formation |
| 3 | Cyclization to diketopiperazine | Heating or use of dehydrating agents | Intramolecular cyclization forming 2,5-diketopiperazine ring |
| 4 | Introduction of acetic acid side chain | Coupling with protected glycine or acetic acid derivatives | Use of protecting groups to avoid side reactions |
| 5 | Deprotection and purification | Acidic or basic conditions to remove protecting groups | Final isolation of pure this compound |
Research Findings and Optimization
- Stereochemical Purity: Maintaining the (2R,5S) configuration is critical. Use of enantiomerically pure amino acid precursors and mild cyclization conditions prevents racemization.
- Yield Improvements: Optimization of coupling reagents and cyclization conditions enhances overall yield.
- Protecting Group Strategies: Use of Boc and trityl protecting groups allows selective functional group transformations without side reactions.
- Scalability: The synthetic route is amenable to scale-up, as demonstrated in patent disclosures involving diketopiperazine derivatives with similar structures.
Summary Table of Key Synthetic Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Materials | Enantiopure L-alanine and glycine derivatives | Ensures correct stereochemistry |
| Coupling Reagents | EDC, DCC, or similar peptide coupling agents | Efficient amide bond formation |
| Cyclization Conditions | Heating (80-120°C), dehydrating agents | Promotes ring closure to diketopiperazine |
| Protecting Groups | Boc, trityl | Protects amines/thiols during synthesis |
| Deprotection | Acidic (TFA) or basic hydrolysis | Releases free acid and amine groups |
| Purification | Chromatography, crystallization | Obtains high purity and enantiomeric excess |
Additional Notes
- The compound is related to diketopiperazine cystine prodrugs studied for their biological activity, where similar synthetic approaches are used to prepare symmetrical and unsymmetrical dimers.
- Advanced synthetic methods include the preparation of mixed disulfides and bioisosteres to improve pharmacological properties, indicating the versatility of diketopiperazine chemistry in drug development.
- The preparation methods are supported by detailed experimental procedures in doctoral dissertations and patent literature, ensuring reproducibility and robustness.
This comprehensive overview of the preparation methods for this compound highlights the critical synthetic steps, stereochemical considerations, and optimization strategies documented in authoritative chemical literature and patents. The compound's synthesis relies on well-established peptide chemistry techniques adapted for diketopiperazine formation and functionalization.
Q & A
Q. What are the recommended storage conditions for 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid to ensure stability?
The compound should be stored in a dry, well-ventilated environment at controlled room temperature (20–25°C) and protected from moisture, heat, and light. Use airtight containers to prevent degradation, and avoid exposure to ignition sources due to potential flammability risks. Safety protocols recommend labeling containers with hazard information and ensuring compatibility with storage materials (e.g., glass or chemically resistant polymers) .
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For elucidating stereochemistry and confirming the piperazine ring substitution pattern.
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and methyl groups in the dioxopiperazine moiety.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve absolute stereochemistry, as demonstrated in structural reports of analogous dioxopiperazine derivatives .
Q. How should researchers handle discrepancies in purity assessments during synthesis?
Employ orthogonal analytical methods such as HPLC with UV/Vis detection and LC-MS to cross-validate purity. For chiral purity, use chiral stationary phases in chromatography and compare retention times with enantiomerically pure standards. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve crystalline yield and purity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the study of conformational stability in this compound?
MD simulations can model the compound’s flexibility, particularly in the dioxopiperazine ring, to predict solvent interactions and stability under physiological conditions. Protocols include:
- Parameterizing the force field using quantum mechanical calculations (e.g., DFT).
- Simulating solvation in water or organic solvents to assess hydrogen-bonding patterns.
- Analyzing free energy landscapes to identify dominant conformers influencing biological activity. Refer to MD frameworks validated for similar heterocyclic systems .
Q. What strategies address challenges in resolving epimeric mixtures during synthesis?
Epimerization at the (2R,5S) stereocenters can occur under acidic/basic conditions. Mitigation strategies include:
- Chromatographic Separation : Use chiral columns (e.g., cellulose-based) with mobile phases optimized for resolution.
- Reaction Condition Screening : Employ the Aryl Halide Chemistry Informer Library to test epimerization tendencies across diverse reaction parameters (temperature, catalysts) .
- Dynamic Kinetic Resolution : Utilize catalysts that favor enantioselective pathways, as reported for structurally related diketopiperazines .
Q. How can researchers analyze and mitigate unidentified impurities in batch synthesis?
Advanced impurity profiling involves:
- High-Resolution Mass Spectrometry (HRMS) : To detect trace impurities and assign tentative structures.
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways.
- 2D NMR (e.g., COSY, HSQC) : To resolve overlapping signals from impurities in complex mixtures.
- Regulatory Alignment : Follow Pharmacopeial guidelines for impurity thresholds and validation protocols .
Q. What experimental designs are suitable for evaluating biological activity in vitro?
For pharmacological studies:
- Dose-Response Assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50/EC50 values.
- Cell Line Selection : Prioritize models expressing target receptors (e.g., adenosine receptors for diketopiperazine derivatives) .
- Control Experiments : Include reference compounds (e.g., known agonists/antagonists) and vehicle controls to validate assay specificity.
- Split-Plot Designs : For multifactorial studies (e.g., variable rootstocks or trellis systems in plant-based assays), apply randomized block designs to minimize bias .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Example Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Absolute stereochemistry resolution | Mo Kα radiation, 100 K | |
| Chiral HPLC | Enantiomeric purity assessment | Chiralpak AD-H column, hexane/IPA | |
| 2D NMR (HSQC) | Signal assignment in complex mixtures | 600 MHz, DMSO-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
